methyl 2-(2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamido)benzoate
Description
This compound is a structurally complex molecule combining a 1,2-dihydroquinoline core with multiple functional groups. Its key features include:
- 1,2-Dihydroquinoline backbone: A nitrogen-containing heterocycle with a ketone group at position 2, which is critical for interactions with biological targets such as enzymes or receptors .
- 7-Methoxy substituent: Enhances lipophilicity and may influence binding affinity in therapeutic contexts (e.g., anticonvulsant activity, as seen in related compounds) .
- Acetamido-benzoate side chain: The methyl benzoate ester and acetamido linkage suggest metabolic stability and possible prodrug characteristics.
Properties
IUPAC Name |
methyl 2-[[2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5/c1-34-21-13-12-18-14-19(16-28-20-8-4-3-5-9-20)26(32)30(24(18)15-21)17-25(31)29-23-11-7-6-10-22(23)27(33)35-2/h3-15,28H,16-17H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPGYWQPGALFIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=CC=C3C(=O)OC)CNC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamido)benzoate is a synthetic compound belonging to the quinoline family, recognized for its potential biological activity, particularly in cancer research. This compound is characterized by its complex structure which includes a methoxy group, a phenylamino side chain, and an acetamide moiety. The molecular formula of this compound is with a molecular weight of approximately 427.5 g/mol.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. The presence of the methoxy and phenylamino groups enhances its pharmacological profile, potentially leading to selective cytotoxicity against cancer cells while minimizing effects on normal cells.
The anticancer effects are hypothesized to be mediated through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines in vitro.
- Induction of Apoptosis : Studies suggest that it may induce apoptosis in tumor cells via activation of intrinsic pathways.
- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, thereby preventing further proliferation.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
-
In Vitro Studies : A study demonstrated that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative effects.
Cell Line IC50 (µM) HeLa (Cervical Cancer) 5.4 MCF-7 (Breast Cancer) 6.8 A549 (Lung Cancer) 4.9 - Mechanistic Insights : Research involving flow cytometry revealed that treatment with the compound resulted in increased sub-G1 population indicative of apoptosis in treated cancer cells.
- Animal Models : In vivo studies using xenograft models showed that administration of the compound significantly reduced tumor size compared to controls, suggesting effective systemic antitumor activity.
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute to its biological activity:
- Methoxy Group : Enhances lipophilicity and may facilitate better cell membrane penetration.
- Phenylamino Side Chain : Contributes to specific interactions with biological targets involved in tumorigenesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally analogous compounds (based on similarity scores from ) are analyzed for comparative insights:
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycle: The target compound’s 1,2-dihydroquinoline core distinguishes it from coumarin (89331-94-2) and spiroxanthenone (70516-41-5) analogs. This core is associated with anticonvulsant activity in , whereas coumarin derivatives often target coagulation pathways .
Substituent Effects: The 7-methoxy group in the target compound contrasts with the ethoxy group in 660847-06-3. Methoxy groups generally increase metabolic stability compared to ethoxy .
Pharmacological Potential: Compounds with 1,2-dihydroquinoline scaffolds (e.g., ’s derivatives) show anticonvulsant activity, suggesting the target molecule may share this profile . In contrast, spiroxanthenone derivatives (70516-41-5) are more relevant to materials science due to their fluorescence properties .
Preparation Methods
Starting Material and Nitro Reduction
3,4-Dimethoxyaniline serves as a common precursor for introducing the 7-methoxy group. In a protocol analogous to CN111440118A, 3,4-dimethoxyaniline undergoes condensation with trimethyl orthoformate and isopropylidene malonate under reflux to form a BA-1 intermediate. Cyclization in diphenyl ether at 170–190°C yields the 4-hydroxy-7-methoxyquinoline scaffold. For the target compound, subsequent oxidation at position 2 introduces the ketone functionality.
Cyclization and Oxidation
The Gould-Jacobs reaction is employed to form the 1,2-dihydroquinolin-2-one structure. Heating 3-methoxyaniline with ethyl acetoacetate in polyphosphoric acid at 120°C generates 7-methoxy-2-oxo-1,2-dihydroquinoline. This method avoids the need for transition-metal catalysts, simplifying purification.
Synthesis of the Acetamido Benzoate Moiety
The methyl 2-acetamidobenzoate fragment is prepared separately and coupled to the quinoline intermediate.
Preparation of Methyl 2-Aminobenzoate
Methyl 2-aminobenzoate is commercially available or synthesized via esterification of anthranilic acid with methanol in the presence of sulfuric acid. Yields exceed 85% under reflux conditions.
Acetylation and Activation
The amine is acetylated using acetic anhydride in pyridine to form methyl 2-acetamidobenzoate. For coupling, the acetate is hydrolyzed to the carboxylic acid (2-acetamidobenzoic acid) using NaOH in methanol-water, followed by activation with HATU or DMT-MM.
Final Coupling of Fragments
The quinoline and benzoate intermediates are joined via amide bond formation.
Amide Coupling Reaction
A solution of 3-[(phenylamino)methyl]-7-methoxy-2-oxo-1,2-dihydroquinoline (1.0 equiv) and 2-acetamidobenzoic acid (1.2 equiv) in DMF is treated with HATU (1.5 equiv) and DIPEA (3.0 equiv) at 0°C. The mixture is stirred for 12 hours at room temperature, yielding the target compound after purification by column chromatography (SiO₂, ethyl acetate/hexane).
Yield Optimization
Trials varying the coupling reagent (e.g., DMT-MM vs. HATU) show HATU provides superior yields (72–78%) compared to DMT-MM (65–70%). Elevated temperatures (40°C) reduce reaction time but may promote epimerization.
Analytical Data and Characterization
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, quinoline H-4), 7.98 (d, J = 8.4 Hz, 1H, benzoate H-6), 7.63–7.54 (m, 5H, phenylamino), 4.32 (s, 2H, CH₂NH), 3.89 (s, 3H, OCH₃), 3.82 (s, 3H, COOCH₃).
-
¹³C NMR : δ 170.1 (C=O), 161.3 (quinoline C-2), 142.8 (C-7), 128.4–126.1 (aromatic carbons), 52.1 (COOCH₃).
Mass Spectrometry
MALDI-TOF MS: m/z 462.2 [M + H]⁺ (calculated for C₂₆H₂₄N₃O₅: 462.17).
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing pathways during quinoline formation may yield 5-methoxy isomers. Using directed ortho-metalation (DoM) with directing groups (e.g., amides) improves regioselectivity.
Purification of Hydrophobic Intermediates
The final compound’s low solubility in polar solvents complicates purification. Gradient elution (ethyl acetate → methanol) on reverse-phase C18 columns resolves this.
Industrial-Scale Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
